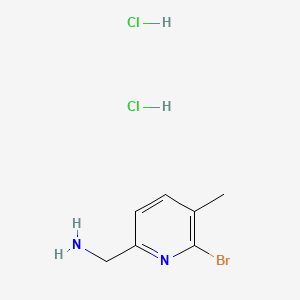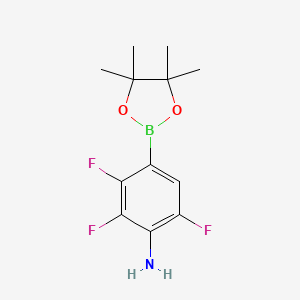![molecular formula C7H9BrCl2N2O B13468522 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused furo-pyridine ring system with a bromine atom at the 6-position and an amine group at the 3-position, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride typically involves the bromination of a furo-pyridine precursor followed by amination. One common method involves the bromination of 2H,3H-furo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 6-bromo-2H,3H-furo[3,2-b]pyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
- 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- 3-acetyl-6-bromo-2H-chromen-2-one
Uniqueness
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination of features allows for a diverse range of chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H9BrCl2N2O |
|---|---|
Molekulargewicht |
287.97 g/mol |
IUPAC-Name |
6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H7BrN2O.2ClH/c8-4-1-6-7(10-2-4)5(9)3-11-6;;/h1-2,5H,3,9H2;2*1H |
InChI-Schlüssel |
GKCUSBCBGAIIGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=N2)Br)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
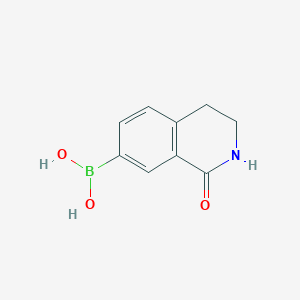
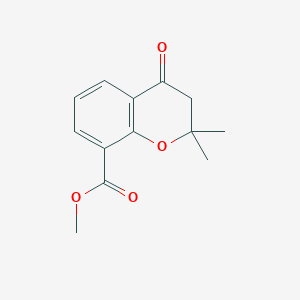
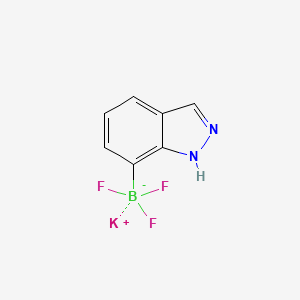
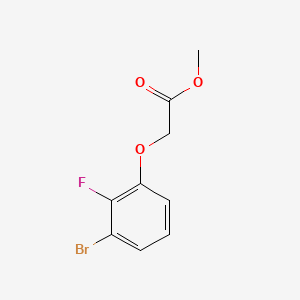
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)
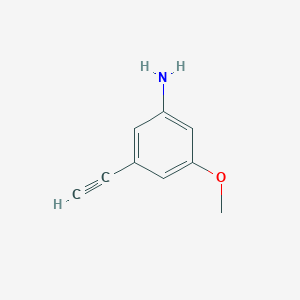
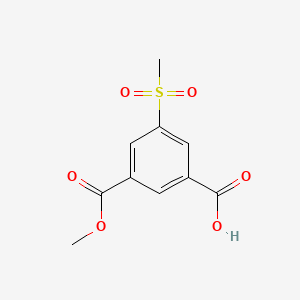
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)
![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
